High-Throughput Screening: Identification as an Active Hit in Cancer Stem Cell Inhibition
In a luminescence-based cell-based high-throughput screening (HTS) campaign designed to identify inhibitors of cancer stem cells (PubChem AID 504535), 5-(Naphthalen-2-ylamino)pyridine-3-carboxylic acid was identified as one of 26 active compounds out of 45 compounds tested in a confirmatory dose-response set [1]. While the precise IC50 value for this compound is not disclosed in the public summary, it falls within the subset of 6 compounds that exhibited activity ≤ 1 µM under the assay conditions [1]. This contrasts with the majority of tested compounds in the set, which demonstrated either no activity or activity exceeding the 1 µM threshold. The assay was conducted in a cell-based system using a plate reader, providing a physiologically relevant context for the observed inhibitory effect on cancer stem cell proliferation [1].
| Evidence Dimension | Inhibition of cancer stem cell proliferation |
|---|---|
| Target Compound Data | Active; ≤ 1 µM (qualitative classification) |
| Comparator Or Baseline | Test set baseline: 26 active compounds / 45 tested; 6 compounds with activity ≤ 1 µM |
| Quantified Difference | Qualitative: Compound falls within the active ≤ 1 µM subset, distinguishing it from inactive or >1 µM compounds in the test set. |
| Conditions | Luminescence cell-based HTS; PubChem AID 504535 (2058-01_Inhibitor_Dose_DryPowder_Activity_Set5) |
Why This Matters
This evidence provides a preliminary, validated signal of biological activity in a disease-relevant cell-based model, which may justify further characterization and differentiation from structurally related but untested analogs.
- [1] PubChem BioAssay AID 504535. Luminescence Cell-Based Primary HTS to Identify Inhibitors of Cancer Stem Cells. National Center for Biotechnology Information. View Source
